
Methoxymethane--silicon (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methoxymethane–silicon (1/1) typically involves the reaction of dimethyl ether with silicon-based reagents. One common method is the reaction of dimethyl ether with silicon tetrachloride (SiCl4) in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled atmospheres to ensure the desired product formation.
Industrial Production Methods
Industrial production of methoxymethane–silicon (1/1) can be achieved through large-scale chemical reactors where dimethyl ether and silicon tetrachloride are reacted under optimized conditions. The process may involve continuous flow reactors to maintain consistent product quality and yield. The use of catalysts and specific reaction conditions are crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methoxymethane–silicon (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide and other oxidation products.
Reduction: Reduction reactions can convert the silicon component to lower oxidation states.
Substitution: The ether group can participate in substitution reactions, where other functional groups replace the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds, often in the presence of a catalyst.
Major Products Formed
Oxidation: Silicon dioxide (SiO2) and methanol.
Reduction: Silicon hydrides and methanol.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methoxymethane–silicon (1/1) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of methoxymethane–silicon (1/1) involves its interaction with various molecular targets. The silicon component can form strong bonds with oxygen and carbon, leading to the formation of stable compounds. The ether group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and stability. The pathways involved often include catalytic processes that facilitate the formation and transformation of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl ether (CH3OCH3): A simple ether with similar chemical properties but lacks the silicon component.
Silicon tetrachloride (SiCl4): A silicon-based compound used in the synthesis of organosilicon compounds.
Trimethylsilyl ether (TMS): An organosilicon compound with similar applications in organic synthesis.
Uniqueness
Methoxymethane–silicon (1/1) is unique due to its hybrid nature, combining the properties of both silicon and organic ether groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
261714-12-9 |
|---|---|
Fórmula molecular |
C2H6OSi |
Peso molecular |
74.15 g/mol |
InChI |
InChI=1S/C2H6O.Si/c1-3-2;/h1-2H3; |
Clave InChI |
ZAQSPEADPQCCMC-UHFFFAOYSA-N |
SMILES canónico |
COC.[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



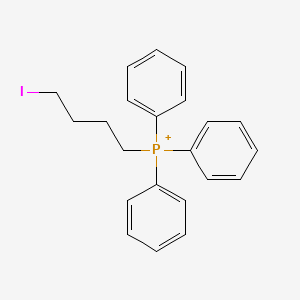
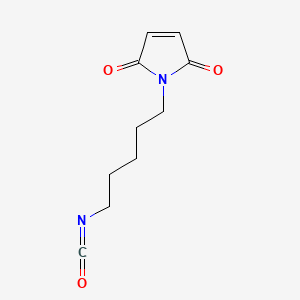

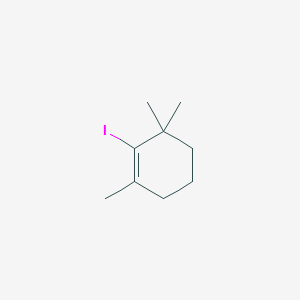
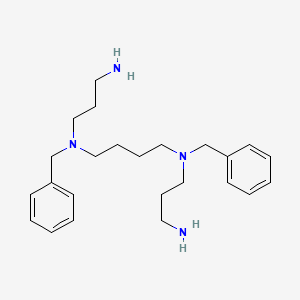
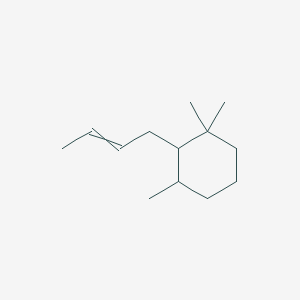
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
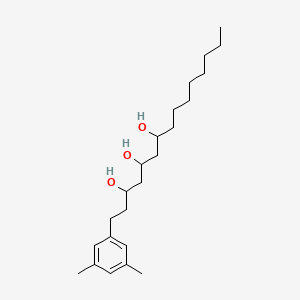
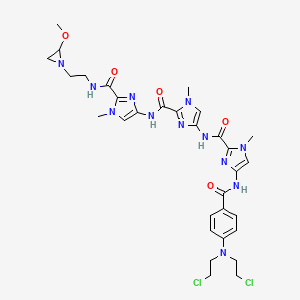
![[(Bis{4-[(pyridin-2-yl)methoxy]phenyl}methoxy)imino]acetic acid](/img/structure/B12562206.png)
![2-{[2-(Docosanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12562216.png)

![3-(1,2-Dimethoxy-2-phenylethenyl)-1-oxaspiro[3.5]nonan-2-one](/img/structure/B12562233.png)
